molecular formula C13H12BrN B1284756 alpha-(2-Bromophenyl)benzylamine CAS No. 55095-15-3

alpha-(2-Bromophenyl)benzylamine

Cat. No.: B1284756
CAS No.: 55095-15-3
M. Wt: 262.14 g/mol
InChI Key: SPVWGVSMLZCEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(2-Bromophenyl)benzylamine: is an organic compound with the molecular formula C13H12BrN . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of alpha-(2-Bromophenyl)benzylamine often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines

    Substitution: Azides, cyanides

Mechanism of Action

The mechanism of action of alpha-(2-Bromophenyl)benzylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Alpha-(2-Bromophenyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(2-bromophenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVWGVSMLZCEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.